molecular formula C10H6Br2Zn B14876305 (6-bromonaphthalen-2-yl)zinc bromide,, 0.25 M in THF

(6-bromonaphthalen-2-yl)zinc bromide,, 0.25 M in THF

Cat. No.: B14876305
M. Wt: 351.3 g/mol
InChI Key: WNVZEDUQRKGMKT-UHFFFAOYSA-M
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Description

(6-bromonaphthalen-2-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of (6-bromonaphthalen-2-yl)zinc bromide in THF, a common solvent in organic chemistry due to its ability to dissolve a wide range of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromonaphthalen-2-yl)zinc bromide typically involves the reaction of 6-bromonaphthalene with zinc in the presence of a halogen source, such as bromine. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The process can be summarized as follows:

  • Dissolve 6-bromonaphthalene in THF.
  • Add zinc powder to the solution.
  • Introduce bromine to the mixture slowly while maintaining a low temperature.
  • Stir the reaction mixture until the formation of (6-bromonaphthalen-2-yl)zinc bromide is complete.

Industrial Production Methods

On an industrial scale, the production of (6-bromonaphthalen-2-yl)zinc bromide follows similar principles but with enhanced safety measures and automation to handle large quantities of reagents and solvents. The use of continuous flow reactors can improve the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

(6-bromonaphthalen-2-yl)zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Nucleophiles: Such as amines, alcohols, and thiols, which can replace the bromine atom in substitution reactions.

    Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.

Major Products

The major products formed from reactions involving (6-bromonaphthalen-2-yl)zinc bromide depend on the specific reagents and conditions used. In coupling reactions, the products are often complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

(6-bromonaphthalen-2-yl)zinc bromide has several applications in scientific research:

    Organic Synthesis: Used to create complex organic molecules through coupling reactions.

    Material Science: Employed in the synthesis of novel materials with specific properties.

    Pharmaceuticals: Utilized in the development of new drugs and active pharmaceutical ingredients.

    Catalysis: Acts as a reagent in catalytic processes to improve reaction efficiency and selectivity.

Mechanism of Action

The mechanism by which (6-bromonaphthalen-2-yl)zinc bromide exerts its effects involves the formation of reactive intermediates that facilitate the desired chemical transformations. In coupling reactions, the zinc atom coordinates with the palladium catalyst, enabling the transfer of the organic group to the target molecule. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Similar Compounds

    (6-chloronaphthalen-2-yl)zinc chloride: Similar in structure but with a chlorine atom instead of bromine.

    (6-iodonaphthalen-2-yl)zinc iodide: Contains an iodine atom, which can influence reactivity and selectivity.

    (6-fluoronaphthalen-2-yl)zinc fluoride: Fluorine substitution affects the compound’s electronic properties.

Uniqueness

(6-bromonaphthalen-2-yl)zinc bromide is unique due to its specific reactivity profile, which is influenced by the bromine atom. Bromine’s size and electronegativity make it a versatile leaving group in substitution reactions and a suitable partner in coupling reactions.

Properties

Molecular Formula

C10H6Br2Zn

Molecular Weight

351.3 g/mol

IUPAC Name

6-bromo-2H-naphthalen-2-ide;bromozinc(1+)

InChI

InChI=1S/C10H6Br.BrH.Zn/c11-10-6-5-8-3-1-2-4-9(8)7-10;;/h2-7H;1H;/q-1;;+2/p-1

InChI Key

WNVZEDUQRKGMKT-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=[C-]1.[Zn+]Br

Origin of Product

United States

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